(S)-4-Amino-4-phenylbutan-1-ol hydrochloride
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Overview
Description
(S)-4-Amino-4-phenylbutan-1-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is a white crystalline powder that is soluble in water and commonly used in the synthesis of pharmaceuticals and other organic compounds. The compound’s structure includes an amino group, a phenyl group, and a hydroxyl group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-4-phenylbutan-1-ol hydrochloride typically involves the reduction of (S)-4-Amino-4-phenylbutan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-4-phenylbutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (S)-4-Amino-4-phenylbutan-1-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned earlier, the compound can be synthesized through the reduction of (S)-4-Amino-4-phenylbutan-1-one.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: (S)-4-Amino-4-phenylbutan-1-one.
Reduction: (S)-4-Amino-4-phenylbutan-1-ol.
Substitution: Derivatives with different functional groups depending on the substituent used.
Scientific Research Applications
(S)-4-Amino-4-phenylbutan-1-ol hydrochloride has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is used in the development of drugs for treating various medical conditions.
Industry: The compound is utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-4-Amino-4-phenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
®-4-Amino-4-phenylbutan-1-ol hydrochloride: The enantiomer of (S)-4-Amino-4-phenylbutan-1-ol hydrochloride with similar chemical properties but different biological activities.
4-Amino-4-phenylbutanoic acid: A structurally similar compound with a carboxyl group instead of a hydroxyl group.
4-Phenylbutan-1-ol: A compound with a similar backbone but lacking the amino group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl groups. These functional groups make it a versatile intermediate in organic synthesis and contribute to its diverse applications in various fields.
Properties
IUPAC Name |
(4S)-4-amino-4-phenylbutan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c11-10(7-4-8-12)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8,11H2;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDXYWYYIPOBAD-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCCO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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